Ethyl 4-methyl-2-phenylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-methyl-2-phenylquinoline-3-carboxylate is an organic compound with the molecular formula C19H17NO2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a quinoline ring system substituted with ethyl, methyl, and phenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-phenylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide, and the reaction mixture is heated to reflux to facilitate the formation of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-methyl-2-phenylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic applications, and this compound is explored for its potential as a drug candidate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-phenylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring.
Comparison with Similar Compounds
Ethyl 4-methyl-2-phenylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate: Similar structure but different substitution pattern.
Ethyl 4-chloro-2-phenylquinoline-3-carboxylate: Contains a chloro group instead of a methyl group.
Ethyl 4-methyl-2-oxoquinoline-3-carboxylate: Contains an oxo group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
71058-94-1 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
ethyl 4-methyl-2-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-3-22-19(21)17-13(2)15-11-7-8-12-16(15)20-18(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 |
InChI Key |
DWDLYPUBZQXXAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C |
Origin of Product |
United States |
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